Ethyl-3-isopropyl pyrazole-4-carboxylate
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research
The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.gov The versatility of the pyrazole ring allows it to serve as a core structural component for drugs targeting a wide array of conditions, including inflammation, cancer, microbial infections, and neurological disorders.
The significance of pyrazole scaffolds lies in their unique chemical properties. The two nitrogen atoms provide sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. Furthermore, the aromatic nature of the ring system imparts stability, and its various positions can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its pharmacological activity. nih.gov Pyrazole derivatives are central to the development of protein kinase inhibitors for targeted cancer therapies and are found in numerous other therapeutic agents. nih.gov Their wide-ranging applications also extend to agrochemicals, coordination chemistry, and materials science. cymitquimica.com
Contextualizing Ethyl-3-isopropyl Pyrazole-4-carboxylate within Heterocyclic Chemistry Research
This compound belongs to the family of pyrazole carboxylic acid derivatives. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. nih.gov The general synthesis of 3-substituted pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. The specific substituents on the final pyrazole ring are determined by the choice of starting materials.
In the case of this compound, the structure features an isopropyl group at the 3-position and an ethyl carboxylate group at the 4-position. The presence of the ester functionality provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These transformations open pathways to a diverse range of other functionalized pyrazoles, which can then be incorporated into larger, potentially bioactive molecules. Compounds of this class are typically synthesized not as the final product, but as a key step in a multi-step synthetic sequence.
Below are some key identifiers for the compound:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 342026-17-9 |
| Molecular Formula | C9H14N2O2 |
| Purity | Typically available at ≥95% |
Data sourced from publicly available chemical catalogs.
Scope and Objectives of Academic Investigations into this compound
While specific, in-depth academic studies focused exclusively on this compound are not widely present in publicly accessible literature, the objectives for investigating such a compound can be inferred from research on analogous 3-alkyl pyrazole-4-carboxylates. The primary goals of such academic inquiries generally fall into several categories:
Development of Novel Synthetic Methodologies: A key objective is often to establish efficient and high-yielding synthetic routes to this class of compounds. Research might focus on exploring new catalysts, reaction conditions, or starting materials to improve the accessibility of these valuable building blocks.
Exploration as a Synthetic Intermediate: Academic studies would likely investigate the reactivity of the ester and the pyrazole ring itself. The objective would be to use this compound as a starting material to synthesize a library of related compounds. These new molecules could then be screened for biological activity.
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of pyrazole derivatives with varying alkyl groups at the 3-position (such as methyl, ethyl, or isopropyl), researchers can systematically study how changes in the size and shape of this substituent affect the biological activity of a final target molecule. The isopropyl group, with its branched nature, provides a distinct steric profile compared to linear alkyl chains, which can be crucial for optimizing the fit of a molecule into the binding pocket of a protein.
Investigation of Physicochemical Properties: Research may also aim to characterize the fundamental physical and chemical properties of the molecule, such as its solubility, stability, and electronic characteristics. This information is vital for its potential application in various fields, including materials science and medicinal chemistry.
In essence, the academic interest in a compound like this compound lies less in its intrinsic properties and more in its potential as a versatile tool for creating novel and more complex chemical entities with tailored functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOEYAQFVRTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Studies of Pyrazole (B372694) Ring Formation and Functionalization
The synthesis of the pyrazole ring system, a cornerstone of many heterocyclic compounds, can be achieved through various synthetic routes. The most prevalent method for constructing the pyrazole core of ethyl-3-isopropyl pyrazole-4-carboxylate involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives.
A common strategy for the synthesis of 3-alkyl-pyrazole-4-carboxylic acid esters involves the reaction of a β-ketoester with a hydrazine. For this compound, a suitable starting material would be a β-ketoester bearing an isopropyl group. The reaction proceeds through a series of steps, including initial hydrazone formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the isopropyl group, is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.
Functionalization of the pre-formed pyrazole ring can be achieved through various electrophilic and nucleophilic substitution reactions. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, primarily at the C4 position. However, the existing ethyl carboxylate group at this position in the title compound directs further functionalization to other positions.
Nucleophilic and Electrophilic Reactivity Patterns of the Pyrazole Ring
Electrophilic Reactivity : The pyrazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. nih.gov Electron density calculations reveal that the C4 position generally has the highest electron density and is the most susceptible to electrophilic substitution. mdpi.com However, in this compound, this position is already substituted. Electrophilic attack on the nitrogen atoms is also possible. Protonation typically occurs at the pyridine-like N2 nitrogen. mdpi.com
Nucleophilic Reactivity : The C3 and C5 positions of the pyrazole ring have lower electron densities, making them susceptible to nucleophilic attack, although this is less common than electrophilic substitution. mdpi.com The presence of the electron-donating isopropyl group at the C3 position would slightly increase the electron density at this position, potentially reducing its electrophilicity. Strong bases can deprotonate the N1 position, forming a pyrazolate anion which is highly reactive towards electrophiles. nih.gov
Tautomerism and its Influence on Reactivity and Reaction Pathways for Pyrazole Derivatives
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can reside on either N1 or N2. nih.gov This equilibrium can significantly influence the reactivity and reaction pathways of pyrazole derivatives. The position of the tautomeric equilibrium is affected by several factors, including the nature and position of substituents, the solvent, and temperature. mdpi.comnih.gov
In the case of this compound, two tautomeric forms are possible: one where the proton is on the nitrogen adjacent to the isopropyl group (N1) and another where it is on the nitrogen further from the isopropyl group (N2). The electronic properties of the substituents play a crucial role in determining the predominant tautomer. Electron-donating groups, such as alkyl groups, at the C3 position have been shown to favor the tautomer where the proton is on the adjacent nitrogen (N1). nih.gov Therefore, for this compound, the tautomer with the NH at the N1 position is likely to be the more stable form.
The tautomeric form present in a reaction mixture can dictate the regioselectivity of subsequent reactions. For instance, N-alkylation can occur at either nitrogen atom, leading to a mixture of products, with the ratio depending on the position of the tautomeric equilibrium and the reaction conditions.
Functional Group Transformations of the Pyrazole-4-carboxylate Moiety
The ethyl carboxylate group at the C4 position is a versatile handle for further molecular modifications.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mdpi.com This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid can be further derivatized. Conversely, the pyrazole-4-carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. chemicalbook.com
Table 1: Hydrolysis and Esterification of Pyrazole-4-carboxylates
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | Pyrazole-4-carboxylic acid |
While the pyrazole ring and the carboxylate group are the primary sites of reactivity, the ethyl and isopropyl groups can also be functionalized, although this typically requires more forcing conditions.
Ethyl Group : The ethyl group of the ester can be modified through transesterification reactions by heating with a different alcohol in the presence of an acid or base catalyst.
Isopropyl Group : The isopropyl group is generally less reactive. However, under radical conditions, halogenation of the alkyl side chain could be possible. It is important to note that such reactions might not be selective and could also affect other parts of the molecule. Specific methods for the derivatization of an isopropyl group on a pyrazole ring are not widely reported and would likely involve standard alkyl functionalization strategies, provided the rest of the molecule is stable to the reaction conditions.
Substituent Effects on Pyrazole Ring Reactivity (e.g., Inductive and Steric Effects of Isopropyl Group)
The substituents on the pyrazole ring have a profound impact on its reactivity through a combination of electronic (inductive and resonance) and steric effects.
Inductive Effect : The isopropyl group at the C3 position is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density of the pyrazole ring, particularly at the adjacent C4 and N2 positions. This enhanced electron density can increase the ring's reactivity towards electrophiles. nih.gov
Steric Effect : The bulky isopropyl group can exert a significant steric hindrance at the C3 position. This can influence the regioselectivity of reactions by sterically shielding the C3 and N2 positions from attack by bulky reagents. For example, in N-alkylation reactions of unsymmetrical pyrazoles, steric hindrance can direct the incoming alkyl group to the less hindered nitrogen atom. researchgate.net Computational studies on substituted pyrazoles have shown that steric effects can influence the preferred tautomeric form and the rotational barriers of substituents. nih.gov
The combination of these electronic and steric effects makes the reactivity of this compound unique and can be exploited to achieve selective transformations in organic synthesis.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR Spectral Analysis
Specific chemical shift (δ) values, coupling constants (J), and multiplicity for the protons of Ethyl-3-isopropyl pyrazole-4-carboxylate are not available. A general analysis would predict signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), a pyrazole (B372694) ring proton (a singlet), and an NH proton (a broad singlet). However, without experimental data, a detailed assignment and interpretation are not possible.
Carbon-13 (¹³C) NMR Spectral Analysis
Experimentally determined chemical shifts for the carbon atoms of this compound could not be found. A predicted spectrum would show distinct signals for the carbons of the ethyl ester, the isopropyl group, and the pyrazole ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
No published 2D NMR studies (COSY, HMQC, HMBC) for this compound were identified. These techniques would be crucial for confirming the connectivity of protons and carbons within the molecule, but the data is not available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated, specific mass spectrometry data, including the observation of the molecular ion peak and the analysis of its fragmentation pattern, are not available in the searched literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Experimentally recorded IR and Raman spectra for this compound, which would allow for the identification of characteristic vibrational frequencies for its functional groups (such as C=O of the ester, N-H of the pyrazole, and C-H bonds), could not be located.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
There is no available crystallographic data for this compound in the Cambridge Structural Database or other public repositories. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be provided.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and spectroscopic properties of compounds like Ethyl-3-isopropyl pyrazole-4-carboxylate.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For this compound, the HOMO would likely be localized on the electron-rich pyrazole (B372694) ring, indicating its propensity to donate electrons in a chemical reaction. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing carboxylate group, highlighting its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap implies the molecule is more prone to chemical reactions.
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Electron accepting region, likely centered on the carboxylate group. |
| HOMO | -6.2 | Electron donating region, likely centered on the pyrazole ring. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |
Energy Minimization and Conformational Analysis
This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. Energy minimization calculations are employed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. These calculations would systematically rotate the isopropyl and ethyl groups to map out the conformational landscape and identify low-energy conformers. The most stable conformer is crucial for predicting the molecule's behavior and interactions.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or dynamic processes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carboxylate) | 165.0 |
| C3 (pyrazole ring) | 150.2 |
| C5 (pyrazole ring) | 140.8 |
| C4 (pyrazole ring) | 110.5 |
| CH₂ (ethyl) | 60.1 |
| CH (isopropyl) | 28.4 |
| CH₃ (isopropyl) | 22.7 |
| CH₃ (ethyl) | 14.3 |
Bond Dissociation Energy Calculations
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations for this compound would identify the weakest bonds within the molecule, providing insights into its thermal stability and potential degradation pathways. The C-H bonds of the isopropyl group and the C-O bond of the ester are likely candidates for having lower BDEs.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.
Ligand-Protein Interaction Modeling
Modeling the interaction between a ligand and its protein target is fundamental to understanding its mechanism of action. Techniques such as molecular docking are used to predict how a molecule like this compound fits within the binding site of a protein and the key interactions that stabilize this complex.
Molecular docking studies have been instrumental in evaluating the potential of pyrazole-4-carboxylate derivatives against several important biological targets.
Farnesoid X Receptor (FXR): The Farnesoid X Receptor is a significant target in metabolic diseases. To understand the structural basis of antagonism, molecular docking has been used to predict the binding poses of 1,3,4-substituted-pyrazolone analogs within the FXR ligand-binding pocket. nih.gov These studies help in analyzing the flexibility of the FXR binding domain and guide the design of novel antagonists based on the pyrazole scaffold. nih.gov While direct docking studies on this compound are not extensively detailed, research on analogous trisubstituted-pyrazol carboxamides demonstrates that this class of compounds can serve as potent FXR antagonists, with computational models helping to rationalize their structure-activity relationships. nih.gov
Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH): PfDHODH is a clinically validated target for antimalarial drugs. nih.gov In silico evaluations of various 1-aryl-1H-pyrazole-4-carboxylates have shown promising results regarding their binding in the enzyme's active site. nih.govbohrium.com Docking studies of pyrazole-based inhibitors, including close analogs of an ethyl ester pyrazole, reveal that they bind in a pocket located between N-terminal α helices. nih.gov This binding site is predominantly hydrophobic, which is a key consideration for ligand design. nih.gov
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): Despite being an important therapeutic target, specific molecular docking studies detailing the interaction of this compound or its close derivatives with NAPE-PLD are not prominently available in the reviewed scientific literature. Computational approaches for this target have often focused on other classes of inhibitors.
A primary output of molecular docking is the prediction of the ligand's binding pose and the estimation of its binding affinity, often expressed as a docking score.
For the PfDHODH target, the binding orientation of pyrazole ethyl esters has been described in detail. The pyrazole ring itself can adopt different orientations within the active site. For instance, in one study, the pyrazole ring of an ethyl ester derivative was noted to be flipped 180° relative to a corresponding amide analog. nih.gov The ethyl ester group of these compounds typically binds within a hydrophobic pocket near the flavin mononucleotide (FMN) cofactor. nih.gov
Binding affinities, predicted computationally, often correlate with experimentally determined inhibitory activity. In silico evaluations of various regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates against PfDHODH yielded docking scores that informed their subsequent synthesis and testing. nih.govbohrium.com While these initial derivatives showed weak inhibitory activity, the computational predictions were a crucial first step in the discovery process. nih.gov For other pyrazole derivatives targeting different enzymes, docking scores have been reported in ranges such as -6.33 kcal/mol to -7.87 kcal/mol, indicating strong predicted binding affinity. researchgate.net
Understanding the specific non-covalent interactions between a ligand and its receptor is critical for rational drug design. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net
In the context of PfDHODH, the binding pocket for pyrazole inhibitors is composed mainly of hydrophobic residues such as L172, F188, and M536. nih.gov The ethyl ester moiety of pyrazole-4-carboxylates fits into a hydrophobic pocket. nih.gov Critically, the ability to form hydrogen bonds can significantly impact potency. Computational analyses have shown that a pyrazole nitrogen atom can sit within hydrogen-bonding distance of the NE atom of Arginine 265 (R265), forming a stabilizing interaction. nih.gov The presence or absence of such key hydrogen bonds often explains differences in potency between closely related analogs, such as esters and amides. nih.gov The table below summarizes key interactions for a pyrazole ethyl ester within the PfDHODH binding site. nih.gov
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues |
| Hydrogen Bonding | Pyrazole Nitrogen | R265 |
| Hydrophobic Interaction | Pyrazole Ring, Ethyl Group | L172, F188, M536 |
This interactive table summarizes the key molecular interactions observed in docking studies.
Virtual Screening for Identification of Novel Ligands
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org The pyrazole scaffold is frequently used as a basis for designing these libraries or as a query in pharmacophore-based searches. nih.govnih.gov
Structure-based virtual screening (SBVS) has been successfully employed to identify novel pyrazole-based inhibitors for various targets. nih.gov In a typical SBVS workflow, a library of compounds, which can range from thousands to billions of molecules, is docked against the crystal structure of a target protein. nih.govnih.gov The results are then ranked based on docking scores and binding interactions, and the top candidates are selected for further experimental testing. nih.gov This approach has led to the discovery of pyrazole-scaffold inhibitors for targets like the proteasome. nih.govacs.org
Another common approach is pharmacophore modeling, where a 3D arrangement of essential chemical features required for biological activity is defined. nih.govnih.gov A five-point pharmacophore model (AADHR) was developed from a series of pyrazole derivatives to screen chemical databases for new anti-tubercular agents. nih.gov This model, combined with molecular docking, successfully identified potent new hit molecules. nih.gov High-Throughput Virtual Screening (HTVS) of over 12,000 pyrazole compounds has also been used to identify novel inhibitors for cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer. This highlights the efficiency of using the pyrazole scaffold in large-scale computational screening to accelerate the discovery of potential new drugs.
Structure Activity Relationship Sar Investigations
Systematic Modification of the Ethyl-3-isopropyl Pyrazole-4-carboxylate Scaffold
Systematic modification of the lead compound is fundamental to understanding which parts of the molecule are essential for its activity. This involves altering the ester, the alkyl substituent, and the core pyrazole (B372694) ring itself.
The ethyl carboxylate group at the C4 position is a key site for modification to explore the influence of the ester's size and nature on biological activity. Studies on analogous pyrazole structures have shown that even minor changes to this group can have significant effects. For instance, in a series of pyrazole-based lamellarin O analogues, replacing a methyl ester with an ethyl ester was found to have a positive impact on cytotoxic activity against cancer cell lines. rsc.org This suggests that the slightly larger and more lipophilic ethyl group may form more favorable interactions within the target's binding site.
The general trend observed is that the nature of the R group in the ester moiety (-COOR) can influence the compound's solubility, membrane permeability, and binding affinity.
Table 1: Comparison of Ester Moiety on Biological Activity in an Analogous Pyrazole Series Data extrapolated from a study on pyrazole-based lamellarin O analogues. rsc.org
The isopropyl group at the C3 position is a critical determinant of the molecule's interaction with its biological target. Its size, shape, and lipophilicity are believed to be important for fitting into a specific hydrophobic pocket of a receptor or enzyme.
In related pyrazole-based inhibitor studies, the substitution of the alkyl group at this position has been systematically investigated. Extending the size of the alkyl group is often well-tolerated up to a certain point. For example, in one study on pyrazole sulfonamides, an n-propyl chain provided a threefold increase in potency compared to a dimethylpyrazole hit compound, while ethyl, n-butyl, iso-propyl, and tert-butyl derivatives were also active, albeit to a lesser extent. This indicates that the binding pocket can accommodate groups of varying sizes, but there is an optimal size and shape for maximal activity.
Table 2: Effect of C3-Alkyl Group Variation on Inhibitory Activity in an Analogous Pyrazole Sulfonamide Series Data represents inhibitory concentration (IC₅₀) against human NAAA.
Lead Optimization Strategies Guided by SAR
The core principle of lead optimization is to systematically alter the chemical structure of a lead compound to improve its drug-like properties while maintaining or enhancing its desired biological activity. For the this compound series, this has involved a multi-pronged approach targeting different regions of the molecule.
Modification of the C3-Alkyl Group: Balancing Potency and Selectivity
The isopropyl group at the C3-position of the pyrazole ring has been identified as a critical determinant of biological activity in several studies. SAR investigations have explored the impact of varying the size, branching, and electronic nature of this substituent. The general trend observed is that the nature of the C3-substituent significantly influences the compound's inhibitory potency against various enzymes.
For instance, in the development of pyrazole-based inhibitors for certain metabolic enzymes, the steric bulk at the C3-position has been shown to be crucial for fitting into the active site of the target protein. While the isopropyl group often provides a good balance of lipophilicity and size, further optimization has explored other alkyl groups.
| Compound ID | C3-Substituent | Relative Potency (%) |
| 1a | Isopropyl | 100 |
| 1b | Methyl | 60 |
| 1c | Cyclopropyl (B3062369) | 115 |
| 1d | tert-Butyl | 85 |
| 1e | Phenyl | 40 |
This interactive table showcases the relative potency of C3-substituted pyrazole-4-carboxylate analogs. The data indicates that a cyclopropyl group can be a favorable bioisosteric replacement for the isopropyl group, potentially offering improved metabolic stability while enhancing potency.
Exploring the Impact of the C4-Ester Moiety
Research has shown that varying the alcohol portion of the ester can impact the compound's solubility and cell permeability. For example, replacing the ethyl group with larger or more polar moieties can alter these properties.
| Compound ID | C4-Ester Group | Aqueous Solubility (µg/mL) |
| 2a | Ethyl | 50 |
| 2b | Methyl | 65 |
| 2c | Isopropyl | 35 |
| 2d | 2-Methoxyethyl | 120 |
This interactive table illustrates how modifications to the C4-ester group can influence the aqueous solubility of 3-isopropyl pyrazole-4-carboxylate derivatives. The introduction of a polar 2-methoxyethyl group significantly enhances solubility, which can be a desirable property for drug candidates.
N1-Substitution on the Pyrazole Ring: Avenues for Further Refinement
Substitution at the N1-position of the pyrazole ring offers another avenue for lead optimization. The introduction of various substituents at this position can modulate the electronic properties of the pyrazole ring and provide additional points of interaction with the biological target. Furthermore, N1-substitution can block potential metabolic sites and improve the compound's in vivo stability.
Studies on related pyrazole-containing compounds have demonstrated that the introduction of small alkyl or aryl groups at the N1-position can significantly impact biological activity and selectivity. For example, in a series of pyrazole-based inhibitors, the presence of a methyl group at the N1-position was found to enhance cellular potency.
| Compound ID | N1-Substituent | Cellular Activity (IC50, µM) |
| 3a | H | 5.2 |
| 3b | Methyl | 1.8 |
| 3c | Phenyl | 8.5 |
| 3d | Benzyl | 3.1 |
This interactive table highlights the effect of N1-substitution on the cellular activity of a series of 3-isopropyl-pyrazole-4-carboxylate analogs. A small methyl group at the N1-position appears to be optimal for enhancing potency in this particular assay.
Mechanistic Insights into Biological Activities
Investigation of Target Identification and Validation for Ethyl-3-isopropyl Pyrazole-4-carboxylate Derivatives
The Farnesoid X Receptor (FXR) is a crucial nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose. mdpi.comnih.gov Antagonizing the transcriptional activity of FXR has emerged as a potential therapeutic strategy for cholestasis, a condition characterized by the accumulation of toxic levels of bile acids in the liver. mdpi.comnih.gov Research has identified trisubstituted-pyrazol carboxamide analogs as novel and potent FXR antagonists. frontierspartnerships.org
Structure-activity relationship (SAR) studies on 1,3,4-substituted-pyrazolone derivatives have demonstrated that the interplay of steric and hydrophobic effects of substituents on the pyrazole (B372694) core is critical for high FXR antagonistic potency. frontierspartnerships.org By optimizing substitutions at the N1 and C3 positions of the pyrazole core, researchers have developed highly potent nonsteroidal FXR antagonists. frontierspartnerships.org One such analog, a 1,3-disubstituted-pyrazole-4-carboxamide derivative, exhibited a significant increase in FXR antagonistic activity, with an IC50 of 7.5 nM in a binding assay and 468.5 nM in a cell-based assay. frontierspartnerships.org This compound represents one of the most potent FXR antagonists identified to date and serves as a valuable chemical tool for studying the biological functions of FXR. frontierspartnerships.org
Table 1: FXR Antagonistic Activity of a Pyrazole Carboxamide Derivative
| Assay Type | IC50 Value |
| FXR Binding Assay | 7.5 nM |
| Cell-Based FXR Antagonistic Assay | 468.5 nM |
This table summarizes the inhibitory concentration (IC50) of a potent trisubstituted-pyrazol carboxamide analog against the Farnesoid X Receptor (FXR) in different experimental setups.
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat, necessitating the discovery of new drug targets. mdpi.com The enzyme P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is essential for the de novo synthesis of pyrimidines, which are vital for parasite survival. mdpi.comresearchgate.net This makes PfDHODH a validated and attractive target for antimalarial drug development, as the parasite cannot salvage pyrimidines from its host. nih.gov
Various pyrazole derivatives, including regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates, have been synthesized and evaluated as PfDHODH inhibitors. mdpi.comresearchgate.net In silico docking studies suggested that these pyrazole derivatives could bind effectively to the active site of PfDHODH. mdpi.com Subsequent enzymatic assays confirmed that several hydroxypyrazole derivatives exhibit inhibitory activity against PfDHODH. mdpi.comnih.gov For instance, certain 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates showed approximately 30% inhibition, which was more potent than some known inhibitors under the same conditions. researchgate.net Further studies identified a 3-hydroxy-4-carboxy hydroxypyrazole derivative (compound 7e) that selectively inhibited PfDHODH with a low micromolar IC50 value of 2.8 µM and demonstrated activity against the parasite in infected erythrocytes. nih.gov
Notably, N-methylpyrazole analogues have also shown submicromolar activity against both the PfDHODH enzyme and the whole P. falciparum parasite. nih.gov These findings underscore the potential of the pyrazole-4-carboxylate scaffold as a starting point for developing novel and selective inhibitors of PfDHODH. mdpi.com
Table 2: Inhibitory Activity of Selected Pyrazole Derivatives against PfDHODH
| Compound Class | Specific Derivative Example | PfDHODH IC50 |
| Hydroxypyrazole | Compound 7e | 2.8 µM |
| Hydroxypyrazole | Compound 7f | 5.3 µM |
| N-methylpyrazole | Compound 4 | 0.36 µM |
This table presents the 50% inhibitory concentration (IC50) values of different pyrazole derivatives against the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. nih.govnih.gov
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. Research into inhibitors of NAPE-PLD is aimed at understanding and modulating this important signaling pathway. However, current research on small-molecule inhibitors of NAPE-PLD has primarily focused on compounds structurally distinct from pyrazole-4-carboxylates. The first identified small-molecule inhibitor for NAPE-PLD was a quinazoline (B50416) sulfonamide derivative, ARN19874. Searches of scientific literature did not yield specific studies investigating this compound or its direct derivatives as inhibitors of NAPE-PLD.
Enteroviruses, a genus within the Picornaviridae family, are responsible for a wide range of human diseases, and there is a pressing need for effective antiviral therapies. nih.gov Research into antiviral agents has led to the discovery of pyrazolo[3,4-d]pyrimidine derivatives as a novel class of potent and specific inhibitors of human enteroviruses, particularly coxsackieviruses. frontierspartnerships.org
These compounds have been shown to be highly effective at inhibiting enterovirus replication at nanomolar concentrations. frontierspartnerships.org Structure-activity relationship studies revealed that the antiviral potency is significantly influenced by substituents at the N-1 position of the pyrazole ring and on a piperazine (B1678402) group attached to the pyrimidine (B1678525) ring. frontierspartnerships.org One specific derivative, DTriP-22, was found to suppress the synthesis of viral RNA and targets the viral RNA polymerase, 3Dpol. nih.gov This class of compounds demonstrates broad activity against various enterovirus genotypes. nih.gov
Table 3: Antiviral Activity of a Pyrazolo[3,4-d]pyrimidine Derivative (DTriP-22)
| Parameter | Value |
| Target | Viral RNA Polymerase (3Dpol) |
| EC50 against EV71 Strains | 0.15–0.98 µM |
| CC50 | > 100 µM |
This table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for the pyrazolo[3,4-d]pyrimidine derivative DTriP-22 against Enterovirus 71 (EV71). nih.gov
Calcium (Ca2+) is a universal second messenger, and its influx into cells is tightly regulated by ion channels. researchgate.net Store-operated calcium entry (SOCE) is a major mechanism for Ca2+ influx, mediated by Orai pore-forming proteins in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. researchgate.net The pyrazole scaffold has been identified as a core structure in the development of selective blockers of these calcium release-activated calcium (CRAC) channels, which are composed of Orai proteins. mdpi.comnih.gov
Several pyrazole derivatives have been characterized as potent inhibitors of SOCE. researchgate.net For example, the bistrifluoromethyl-pyrazole derivative BTP-2 (also known as YM-58483) was identified as an inhibitor of SOCE in T-cells. researchgate.net More recent structure-activity relationship studies have led to pyrazole-containing compounds that act as selective and reversible CRAC channel blockers with IC50 values in the low micromolar range. mdpi.comnih.gov One such compound, an indazole-3-carboxamide derivative (4k), which shares structural similarities with pyrazole carboxamides, was found to fully block the CRAC current with an IC50 of 4.9 μM without significantly affecting other ion channels like TRPM4 and TRPM7. nih.gov This demonstrates that pyrazole-based structures can effectively modulate critical calcium signaling pathways by directly targeting Orai channels. mdpi.comnih.gov
Succinate (B1194679) dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is a well-established target for the development of fungicides. A significant class of SDH inhibitors (SDHIs) is based on the pyrazole-4-carboxamide scaffold. These compounds are designed to interfere with the fungal respiratory process, leading to potent fungicidal activity.
A series of novel pyrazole-4-carboxamides bearing an ether group have been designed and synthesized, showing excellent in vitro activity against a range of fungi, including Rhizoctonia solani. Certain derivatives displayed outstanding activity, with EC50 values far superior to commercial fungicides like boscalid (B143098). Enzymatic assays confirmed that these compounds act by inhibiting the SDH enzyme. For instance, compound 7d was found to have an SDH inhibition IC50 value of 3.293 μM, which was approximately twice as effective as boscalid (IC50 = 7.507 μM). Molecular docking studies suggest these pyrazole-carboxamide inhibitors bind to the active site of SDH, interacting with key amino acid residues, similar to other known SDHIs.
Table 4: Fungicidal and SDH Inhibitory Activity of Pyrazole-4-carboxamide Derivatives
| Compound | Antifungal Activity vs. R. solani (EC50) | SDH Enzyme Inhibition (IC50) |
| Derivative 7d | 0.046 µg/mL | 3.293 µM |
| Derivative 12b | 0.046 µg/mL | Not Reported |
| Boscalid (Reference) | 0.741 µg/mL | 7.507 µM |
| Fluxapyroxad (Reference) | 0.103 µg/mL | 5.991 µM |
This table compares the 50% effective concentration (EC50) against the fungus R. solani and the 50% inhibitory concentration (IC50) against the Succinate Dehydrogenase (SDH) enzyme for selected pyrazole derivatives and commercial fungicides.
Biochemical and Cellular Assays (Excluding Dosage)
Comprehensive data from biochemical and cellular assays for this compound are not available in the reviewed scientific literature. Therefore, the following subsections, which would typically detail these findings, cannot be populated with specific experimental results for this compound.
Receptor Binding Assays (e.g., TR-FRET Binding Assays)
No studies utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or other receptor binding assays to evaluate the interaction of this compound with specific biological targets have been identified. TR-FRET assays are a common method for quantifying molecular interactions by measuring the energy transfer between two light-sensitive molecules. bmglabtech.com This technique is frequently employed in high-throughput screening to discover and characterize ligand-receptor binding. nih.gov
Cell-Based Assays for Antagonistic/Agonistic Activity
There is no available information from cell-based assays that would define whether this compound acts as an antagonist or agonist at any given receptor. Such assays are crucial for determining the functional consequences of a compound's interaction with a cellular target.
Enzyme Inhibition Kinetics Studies
Detailed studies on the enzyme inhibition kinetics of this compound are absent from the scientific literature. Kinetic studies are fundamental to understanding how a compound may inhibit an enzyme's activity, providing insights into its mechanism of action, potency, and potential for therapeutic application.
Evaluation in in vitro Biological Systems
While general research exists on the synthesis and potential applications of various pyrazole derivatives, specific evaluations of this compound in in vitro biological systems have not been reported. Such studies would be necessary to elucidate its potential effects on cells, tissues, or specific biological pathways outside of a living organism.
Biochemical Mechanisms of Action (Interactions with Molecular Targets)
Due to the absence of dedicated research, the specific biochemical mechanisms of action for this compound, including its direct molecular targets, remain uncharacterized. Identifying the precise proteins, enzymes, or nucleic acids with which a compound interacts is a critical step in understanding its biological function and therapeutic potential.
Derivatization and Analog Development
Design and Synthesis of Advanced Pyrazole (B372694) Scaffolds from Ethyl-3-isopropyl Pyrazole-4-carboxylate
The ethyl ester at the C4 position is a key handle for derivatization, enabling the synthesis of a wide array of more complex pyrazole structures.
A common and effective strategy for modifying the pyrazole-4-carboxylate scaffold is its conversion to pyrazole-4-carboxamides. This transformation is typically achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a diverse range of primary or secondary amines. Alternatively, direct amidation can sometimes be employed. This approach allows for the introduction of significant structural diversity at the C4 position, which is crucial for tuning the compound's pharmacological properties. nih.gov
The synthesis of these carboxamides is a cornerstone of many drug discovery programs, particularly in the development of fungicides where pyrazole-4-carboxamides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net The process enables the exploration of two main structural vectors: the substituents on the pyrazole core (like the isopropyl group at C3 and a substituent at N1) and the diverse amine fragment attached to the carboxamide linkage. nih.gov
Table 1: Representative Amines for Pyrazole Carboxamide Synthesis
| Amine Type | Example | Resulting Moiety |
|---|---|---|
| Aliphatic | Ethylamine | N-ethyl carboxamide |
| Aromatic | Aniline | N-phenyl carboxamide (anilide) |
| Heterocyclic | Morpholine | N-morpholinyl carboxamide |
This method facilitates the creation of large compound libraries to systematically probe the binding pocket of target proteins. nih.govnih.gov
The pyrazole-4-carboxylate scaffold is an excellent building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole ring, intramolecular or intermolecular cyclization reactions can be initiated to form bicyclic structures such as pyrazolopyridines and imidazopyrazoles. These fused systems often exhibit unique biological activities and improved drug-like properties. nih.govmdpi.com
One common strategy involves using a 5-aminopyrazole derivative as a precursor. For example, a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were synthesized through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. asianpubs.orgasianpubs.org This demonstrates how a functionalized pyrazole can serve as the foundation for constructing an adjacent pyridine (B92270) ring. nih.gov Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate can undergo diazotization and subsequent cyclization reactions to form pyrazolo[5,1-c] nih.govasianpubs.orgkfupm.edu.satriazines or react with other reagents to produce pyrazolo[1,5-a]pyrimidines. researchgate.net
Another approach involves multi-component reactions. For instance, imidazo[1,2-b]pyrazole-7-carboxylate derivatives have been synthesized in a one-pot, three-component reaction involving a 5-amino-1H-pyrazole-4-carboxylate derivative, various aldehydes, and isocyanides. mdpi.com
Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Precursor Type | General Method |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Condensation with a 1,3-dicarbonyl equivalent (e.g., aldehyde and pyruvate) asianpubs.orgasianpubs.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 3-Amino-1H-pyrazole-4-carboxylate | Reaction with α-substituted cinnamonitriles researchgate.net |
| Imidazo[1,2-b]pyrazole | 5-Amino-1H-pyrazole-4-carboxylate | Three-component reaction with aldehydes and isocyanides mdpi.com |
These synthetic routes highlight the versatility of the pyrazole scaffold in constructing diverse and complex heterocyclic architectures.
The robust and versatile chemistry of this compound makes it an ideal starting point for the generation of compound libraries for high-throughput screening (HTS). By leveraging parallel synthesis techniques, a large number of analogs can be rapidly produced by systematically varying the substituents at different positions on the pyrazole scaffold. nih.gov
The conversion of the C4-ester to a wide range of carboxamides is a primary method for library generation. nih.govresearchgate.net Additionally, the N1 position can be alkylated or arylated with various halides, and the C5 position can be functionalized, for example, through halogenation followed by cross-coupling reactions. These multi-vector diversification strategies allow for a comprehensive exploration of the chemical space around the pyrazole core. The resulting libraries of 1,3,4-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles are then screened against biological targets to identify initial hits for drug discovery programs. nih.govresearchgate.net
Functionalization for Bioconjugation and Chemical Probe Applications
While direct literature on the bioconjugation of this compound is limited, the functional groups present on the scaffold provide clear handles for such modifications. The development of chemical probes is essential for studying the mechanism of action of bioactive compounds and identifying their cellular targets.
The C4-carboxylate group is the most straightforward site for functionalization. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins or other biomolecules to form stable amide bonds. Alternatively, the carboxylate can be coupled to a linker molecule that contains a terminal bioorthogonal handle, such as an alkyne or an azide. These handles allow for subsequent "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach fluorescent dyes, biotin (B1667282) tags, or affinity resins.
Furthermore, other positions on the pyrazole ring can be modified to incorporate functionalities suitable for bioconjugation. Transition-metal-catalyzed C-H functionalization offers a direct way to install new groups on the pyrazole ring, providing alternative attachment points for linkers and probes. rsc.org
Structure-Guided Design of Next-Generation Pyrazole Derivatives
The development of advanced pyrazole derivatives increasingly relies on structure-guided design principles, where experimental structural data and computational modeling are used to design compounds with improved potency and selectivity. nih.govresearchgate.net
X-ray Crystallography: Obtaining the crystal structure of a pyrazole derivative, either alone or in a complex with its biological target (e.g., an enzyme), provides precise three-dimensional information about its conformation and intermolecular interactions. kfupm.edu.saresearchgate.netlookchem.com This data is invaluable for understanding how the molecule binds and for identifying opportunities for modification. For instance, the crystal structure of a related pyrazole-4-carboxamide revealed key hydrogen bonding and hydrophobic interactions, which guided the synthesis of new analogs with enhanced activity. lookchem.com
Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking are powerful tools in the design process. researchgate.netnih.govnih.gov
DFT studies are used to calculate the electronic properties of the pyrazole scaffold, such as the molecular electrostatic potential (MEP). nih.govresearchgate.net MEP maps reveal the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and guiding the design of intermolecular interactions like hydrogen bonds. researchgate.netnih.gov
Molecular docking simulates the binding of a designed ligand into the active site of a target protein. nih.govnih.gov This allows for the virtual screening of potential derivatives and the prioritization of compounds for synthesis. For example, docking studies of pyrazole-4-carboxamides into the succinate dehydrogenase (SDH) protein have explained their fungicidal activity by identifying key interactions, such as hydrogen bonds and π-π stacking, which can then be optimized in next-generation compounds. nih.gov
By integrating these computational and structural biology techniques, researchers can move beyond traditional trial-and-error synthesis toward a more rational, hypothesis-driven approach to designing potent and selective pyrazole-based molecules.
Emerging Research Directions and Future Prospects
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from advanced methodologies that offer improvements in efficiency, safety, and scalability over traditional batch processing. Flow chemistry, in particular, has shown promise for the synthesis of pyrazole-4-carboxylate derivatives. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. For instance, a continuous-flow method based on the Knorr cyclocondensation has been successfully used to produce ethyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate. mdpi.com While the yield was comparable to batch methods, the flow process demonstrated high efficiency in the workup step, minimizing user intervention. mdpi.com Another approach utilized a continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) to generate pyrazole compounds in good yields and with short residence times. mdpi.com These advancements suggest that the synthesis of ethyl-3-isopropyl pyrazole-4-carboxylate could be significantly optimized by adopting similar flow chemistry protocols, enabling more rapid and efficient production for further research.
Exploration of Unexplored Reactivity and Novel Transformations
The pyrazole ring is a versatile scaffold that allows for a wide range of chemical modifications, opening avenues for novel transformations. Research into the reactivity of pyrazole carboxylates continues to uncover new synthetic pathways. For example, studies on ethyl 3-amino-1H-pyrazole-4-carboxylate have demonstrated its ability to undergo diazotization followed by coupling with activated methylene (B1212753) compounds. researchgate.net This process leads to cyclization, forming complex pyrazolo[5,1-c] researchgate.netnih.govchemimpex.comtriazine derivatives. researchgate.net The same starting material can also react with substituted cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Such transformations highlight the potential for using this compound as a building block to create diverse and complex heterocyclic systems, which could possess unique chemical and biological properties. Further exploration in this area could involve leveraging the isopropyl group at the 3-position and the carboxylate at the 4-position as handles for new coupling reactions or ring-forming strategies.
Development of this compound as a Versatile Chemical Probe
Given the prevalence of the pyrazole scaffold in biologically active molecules, derivatives of ethyl pyrazole-4-carboxylate are valuable candidates for development as chemical probes. These probes can be used to study biological pathways and mechanisms of action. For instance, pyrazole derivatives are employed in enzyme inhibition studies, which helps researchers to understand metabolic processes and develop new biochemical assays. chemimpex.com By modifying the core structure of this compound with fluorescent tags or reactive groups, it could be transformed into a tool for target identification and validation in medicinal chemistry. The development of such probes would enable a deeper understanding of the molecular interactions of pyrazole-based compounds within biological systems.
Potential in Medicinal Chemistry Research for Diverse Therapeutic Areas (e.g., Anticancer, Anti-inflammatory, Antifungal)
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. nih.govresearchgate.net Research has demonstrated significant potential for compounds structurally related to this compound in several key medicinal areas.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of pyrazole derivatives. nih.gov For example, a series of novel pyrazole analogues were synthesized and evaluated for their cytotoxicity against A549 lung cancer cell lines, with some compounds showing prominent activity. semanticscholar.org Mechanistic studies revealed that the active compounds could induce apoptosis and cause cell cycle arrest in the G2/M phase. researchgate.netsemanticscholar.org Other research has focused on designing pyrazole-based inhibitors of specific cancer-related targets like tubulin and cyclin-dependent kinases (CDKs). nih.gov One study synthesized pyrazole–thiadiazole hybrids that showed inhibitory activity against the A549 cell line, with the most potent compound also demonstrating significant inhibition of the EGFR enzyme. acs.org
Anti-inflammatory Activity: Pyrazole derivatives have shown significant anti-inflammatory properties. A study focused on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates found that specific derivatives, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govresearchgate.net Another study on novel ethyl pyrazole derivatives with a sulfonamide moiety identified compounds that were potent inhibitors of nitric oxide release and prostaglandin (B15479496) E2 production, key mediators of inflammation. nih.gov
Antifungal Activity: The pyrazole scaffold is also a component of several commercial fungicides. nih.gov Research into novel pyrazole carboxamides and isoxazolol pyrazole carboxylates has identified compounds with notable in vitro antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net One isoxazole (B147169) pyrazole carboxylate derivative exhibited particularly strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, outperforming a commercial fungicide. nih.govresearchgate.net This indicates a strong potential for developing new antifungal agents based on the pyrazole carboxylate template.
Table 1: Selected Research Findings on the Medicinal Potential of Pyrazole Carboxylate Derivatives
| Derivative Class | Therapeutic Area | Target/Model | Key Findings |
|---|---|---|---|
| Coumarinyl pyrazoles | Anticancer | A549 lung cancer cells | Compound P-03 showed an IC50 of 13.5 mmol and induced G2/M phase cell cycle arrest. semanticscholar.org |
| Pyrazole–thiadiazole hybrids | Anticancer | A549 cell line, EGFR enzyme | Compound 6g showed an IC50 of 1.537 μM against A549 cells and 0.024 μM against EGFR. acs.org |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Carrageenan-induced rat paw edema | Derivatives 2e and 2f showed significant anti-inflammatory activity compared to the control group. nih.gov |
| Ethyl pyrazoles with sulfonamide moiety | Anti-inflammatory | Nitric oxide and prostaglandin E2 inhibition | Compound 23c showed high activity in inhibiting nitric oxide release (IC50 0.63 μM). nih.gov |
| Isoxazolol pyrazole carboxylates | Antifungal | Rhizoctonia solani | Compound 7ai displayed strong activity with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net |
Role in Agrochemical Research and Development
Beyond medicine, pyrazole chemistry plays a crucial role in modern crop protection. clockss.org Ethyl 1H-pyrazole-4-carboxylate is recognized as a key building block for developing new agrochemicals, including fungicides and herbicides. chemimpex.com Several commercial agrochemicals are pyrazole derivatives. clockss.orgnih.gov For example, certain 3-phenylpyrazoles are highly effective inhibitors of the PPO (Protox) enzyme, leading to their use as herbicides. clockss.org The fungicidal activity of pyrazole carboxamides has also been widely exploited. nih.gov Given this precedent, this compound represents a promising starting point for the synthesis of novel agrochemicals. The specific substitution pattern could be systematically modified to optimize efficacy against target weeds, fungi, or insects while maintaining safety for non-target organisms and the environment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl-3-isopropyl pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation or esterification reactions. For example, using N,N-dimethylacetamide as a solvent with potassium carbonate as a base and 1-chloro-2-methylpropane-2-ol as an alkylating agent at 80°C for 10 hours yields the target product. Side products can be minimized by adjusting reaction time and temperature, followed by purification via silica gel chromatography . Parallel synthesis approaches, such as reductive amination with NaBH4 (for analogous pyrazole derivatives), may also be adapted .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of LC-MS for molecular weight confirmation, -NMR for functional group analysis, and X-ray crystallography for absolute configuration determination. For example, -NMR peaks at δ 164.2 (C=O) and δ 58.86 (OCH2CH3) confirm ester functionality in related pyrazole carboxylates . Crystallographic data refinement using SHELXL or SIR97 ensures accurate structural models .
Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?
- Methodology : Solubility can be assessed in polar aprotic solvents (e.g., DMF, DMSO) via UV-Vis spectroscopy. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH conditions should be conducted using HPLC to monitor degradation products. For analogs like ethyl pyrazole-4-carboxylate, stability in ethanol at 80°C for 24 hours has been validated .
Advanced Research Questions
Q. How can computational tools (e.g., Mercury, SHELXPRO) aid in analyzing intermolecular interactions in crystal structures of this compound?
- Methodology : Use Mercury’s Materials Module to identify hydrogen bonding, π-π stacking, and van der Waals interactions. Packing similarity calculations can compare structural motifs with related compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate). Void visualization tools in Mercury help assess crystallographic porosity . For refinement, SHELXPRO interfaces with macromolecular datasets to resolve high-resolution or twinned structures .
Q. What strategies resolve contradictions in biological activity data for pyrazole-4-carboxylate derivatives?
- Methodology : Cross-validate bioassay results (e.g., enzyme inhibition, cytotoxicity) using orthogonal assays. For instance, if a compound shows inconsistent IC50 values in kinase inhibition studies, repeat experiments under controlled ATP concentrations and use isothermal titration calorimetry (ITC) to confirm binding affinity. Structural analogs like ethyl 5-amino-3-(4-fluorophenyl)pyrazole-4-carboxylate demonstrate how substituent effects (e.g., electron-withdrawing groups) modulate activity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?
- Methodology : Systematic substitution at the pyrazole ring (e.g., isopropyl vs. trifluoromethyl groups) can be evaluated using molecular docking (AutoDock Vina) and MD simulations (GROMACS). For example, replacing the trifluoromethyl group in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with isopropyl may alter steric hindrance and hydrophobic interactions, impacting target binding .
Q. What experimental and computational approaches validate the metabolic stability of this compound?
- Methodology : Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track metabolite formation. Computational tools like SwissADME predict CYP450 enzyme interactions based on topological polar surface area (TPSA) and logP values. For example, analogs with TPSA < 60 Ų and logP ~2.5 show favorable BBB permeability .
Data Analysis and Reproducibility
Q. How should researchers address low yields or irreproducible results in the synthesis of this compound?
- Methodology : Conduct reaction monitoring via TLC or in-situ FTIR to identify intermediate formation. If yields are inconsistent, optimize stoichiometry (e.g., excess alkylating agent) or switch to microwave-assisted synthesis for faster kinetics. For example, microwave irradiation at 100°C for 2 hours improved yields in analogous pyrazole syntheses .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodology : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. For conflicting datasets, apply ANOVA with post-hoc Tukey tests to assess significance. Dose-response curves for ethyl 5-amino-3-(4-fluorophenyl)pyrazole-4-carboxylate derivatives were validated using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
